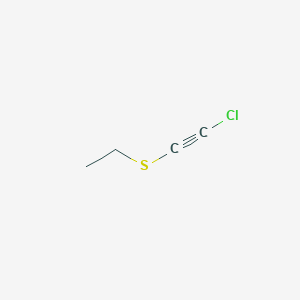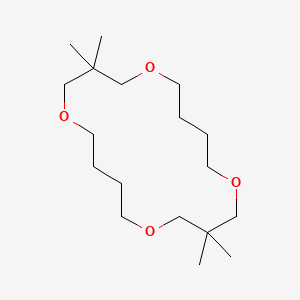
2,3-Dihydroxyhexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxyhexa-2,4-dienedioic acid is a chemical compound with the molecular formula C6H6O6 It is characterized by the presence of two hydroxyl groups and a conjugated diene system within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxyhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. For instance, the oxidation of 2,3-dihydroxyhexadiene can yield the desired compound under controlled conditions. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reaction is carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated structure.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols or alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexanedioic acid derivatives.
Substitution: Formation of esters or ethers with varying alkyl groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxyhexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system allow the compound to participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadienoic acid: Shares a similar diene system but lacks the hydroxyl groups.
Hexanedioic acid: Contains a similar carbon backbone but lacks the conjugated diene system.
2,3-Dihydroxybutanedioic acid: Contains hydroxyl groups but has a different carbon backbone.
Uniqueness
2,3-Dihydroxyhexa-2,4-dienedioic acid is unique due to the presence of both hydroxyl groups and a conjugated diene system. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91380-28-8 |
|---|---|
Molekularformel |
C6H6O6 |
Molekulargewicht |
174.11 g/mol |
IUPAC-Name |
2,3-dihydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O6/c7-3(1-2-4(8)9)5(10)6(11)12/h1-2,7,10H,(H,8,9)(H,11,12) |
InChI-Schlüssel |
IQFNSSXLMQNRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)O)C(=C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


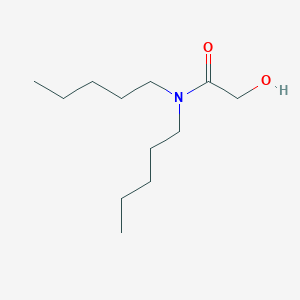
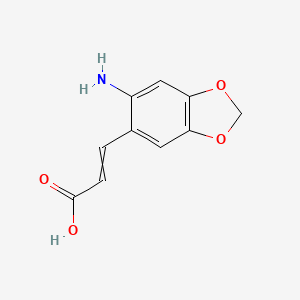
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
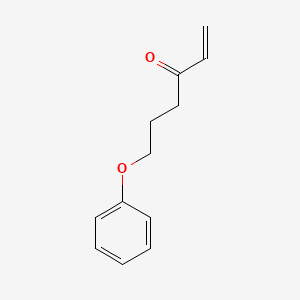
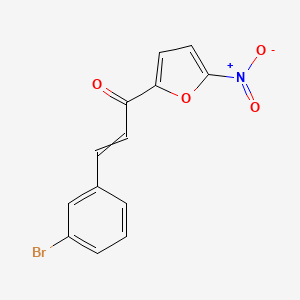
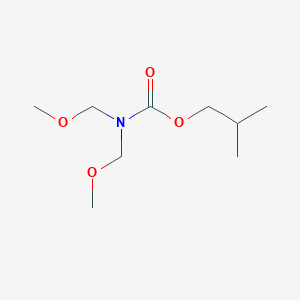
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
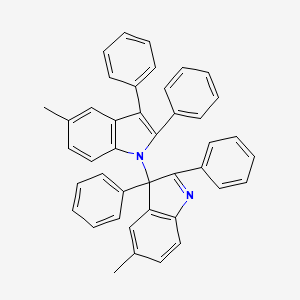
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
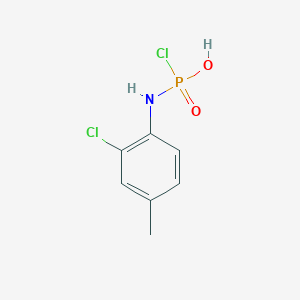
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
